Z-D-Pyr-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

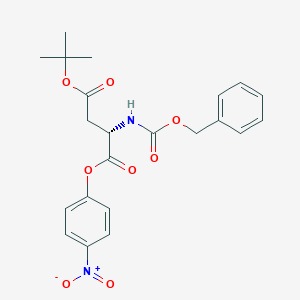

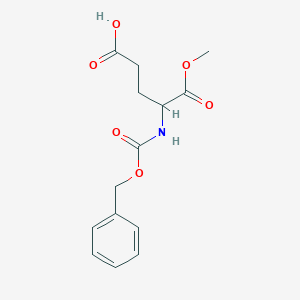

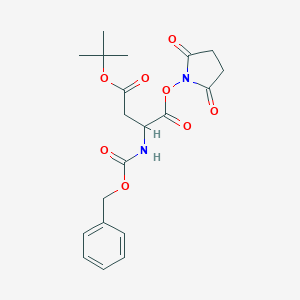

Z-D-Pyr-OH, also known as N-Cbz-5-oxo-D-proline, is a derivative of the natural amino acid alanine . It is commonly used in biochemistry and pharmaceutical research . It can be used as a reagent for the synthesis of peptides, proteins, and pharmaceutical compounds with specific physicochemical properties .

Synthesis Analysis

The synthesis of Z-D-Pyr-OH involves a dissolution-precipitation process using soluble iron fluoride precursors . The preparation method of Z-D-Pyr-OH mainly includes the following steps: first, D-pyroglutamic acid is synthesized by chemical synthesis, and then D-pyroglutamic acid is reacted with Cbz (benzyl chloroformate chloride) to generate the desired compound .Molecular Structure Analysis

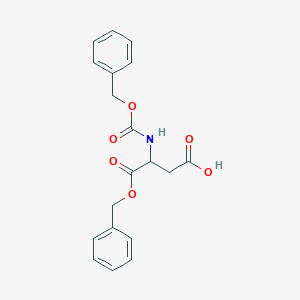

Z-D-Pyr-OH has a molecular formula of C13H13NO5 . Its molecular weight is 263.25 g/mol . The structure of Z-D-Pyr-OH represents a pyrrole molecule connected via a carbonyl group to a benzene ring .Chemical Reactions Analysis

Z-D-Pyr-OH is used in the synthesis of peptides, proteins, and pharmaceutical compounds . It is also used in the synthesis of pyroglutamic acid peptides, synthesis of D-proline, and synthesis of amino acid sequence analysis reagents .Physical And Chemical Properties Analysis

Z-D-Pyr-OH appears as a white crystalline solid . It has a melting point of about 125-130 degrees Celsius . It is soluble in alcohol and some organic solvents, but insoluble in water .科学的研究の応用

Bonding Geometry in Zirconium Complexes

Research on the bonding geometry of pyrrolyl ligands in zirconium complexes reveals insights into the fluxionality between σ and π coordination. This study indicates that the coordination mode of pyrrolyl ligands can significantly affect the stability and electronic properties of the metal center. Such findings are crucial for designing zirconium-based catalysts and materials with desired chemical reactivities (Dias, Ferreira, & Veiros, 2003).

Synthesis of Peptides with Hormonal Activity

A notable application in peptide synthesis involves the reaction of Z-D-Pyr-OH with other amino acids to create peptides with suggested activity similar to growth hormone-releasing hormone (GH-RH). This method highlights the importance of Z-D-Pyr-OH in synthesizing biologically active peptides, which could be pivotal in developing new therapeutic agents (Zech & Voelter, 1974).

Pyrazole Derivatives as Corrosion Inhibitors

In another research avenue, pyrazole derivatives, potentially synthesized using Z-D-Pyr-OH as a precursor, have been identified as effective acid corrosion inhibitors for mild steel. This study emphasizes the role of electron-releasing groups, including -OH, in enhancing the inhibition efficiency, demonstrating the potential of Z-D-Pyr-OH derivatives in industrial applications to prevent corrosion (Verma et al., 2020).

Safety and Hazards

Z-D-Pyr-OH is a chemical agent that may have irritating and harmful effects on the human body . When in use, appropriate precautions should be taken to avoid skin contact, inhalation, or ingestion . In case of accidental contact, it is advised to rinse immediately with plenty of water and seek medical help .

作用機序

Target of Action

It is known that pyrazoline derivatives, which z-d-pyr-oh is a part of, are pharmacologically active scaffolds . They are present in several marketed molecules with a wide range of uses, establishing their importance in pharmaceutical and agricultural sectors .

Mode of Action

Pyrazoline derivatives are known to interact with various biological targets, leading to a broad spectrum of pharmacological activities .

Biochemical Pathways

Pyrazoline derivatives are known to interact with various biochemical pathways, leading to their broad-spectrum utility .

Result of Action

Pyrazoline derivatives are known to have a wide range of pharmacological activities, indicating that they can induce various molecular and cellular changes .

特性

IUPAC Name |

(2R)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSFUGXCSGOKJX-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-D-Pyr-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride](/img/structure/B554411.png)

![N-[(benzyloxy)carbonyl]-L-aspartic acid](/img/structure/B554431.png)